Binding Affinity (Ki) of PSMA-Ligand-1 Core Pharmacophore Compared to PSMA-617
The core pharmacophore of PSMA-ligand-1 exhibits a PSMA inhibitory constant (Ki) of 0.32 nM, as determined using the fluorescence-based Amplex Red Glutamic Acid Assay in LNCaP cell lysates [1]. For comparison, the clinically validated PSMA-617 (vipivotide tetraxetan), which incorporates an identical Glu-urea-Lys binding motif, demonstrates a Ki of 0.37 nM under similar assay conditions [2]. This comparable sub-nanomolar affinity confirms that the Boc-protected PSMA-ligand-1 precursor faithfully represents the binding characteristics of the clinically utilized PSMA-617 scaffold, making it an appropriate reference standard for binding studies and conjugate development.
| Evidence Dimension | PSMA inhibitory constant (Ki) |
|---|---|
| Target Compound Data | 0.32 nM |
| Comparator Or Baseline | PSMA-617 (vipivotide tetraxetan): 0.37 nM |
| Quantified Difference | 1.16-fold lower Ki (target compound shows marginally higher affinity) |
| Conditions | Fluorescence-based Amplex Red Glutamic Acid Assay using LNCaP cell lysates expressing PSMA |
Why This Matters
This data validates that PSMA-ligand-1 serves as a binding-equivalent precursor to the clinically established PSMA-617, ensuring that conjugation of chelators or payloads to this scaffold will not compromise the fundamental PSMA binding affinity required for targeted applications.
- [1] BindingDB Entry BDBM456914. Ki data for compound XY-43 (PSMA-617 core). BindingDB, accessed 2026. View Source
- [2] Vipivotide tetraxetan (PSMA-617) Ki data. CAS 1702967-37-0. Technical datasheet. View Source
